2,6-二氨基嘧啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

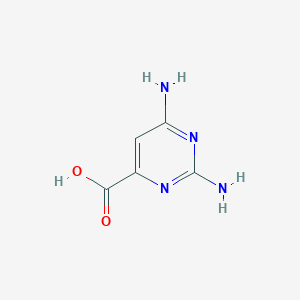

“2,6-Diaminopyrimidine-4-carboxylic acid” is a compound with the CAS Number: 16490-14-5 . It has a molecular weight of 154.13 . The IUPAC name for this compound is 2,6-diamino-4-pyrimidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for 2,6-Diaminopyrimidine-4-carboxylic acid is 1S/C5H6N4O2/c6-3-1-2 (4 (10)11)8-5 (7)9-3/h1H, (H,10,11) (H4,6,7,8,9) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable at room temperature .

科学研究应用

Pharmaceutical Drug Synthesis

2,6-Diaminopyrimidine-4-carboxylic acid: is a valuable intermediate in the synthesis of various pharmaceutical drugs. Its structure, which includes both amine and carboxylic acid functional groups, makes it a versatile precursor for the synthesis of diaminopyrimidine derivatives . These derivatives are crucial in the development of drugs with potential anticancer, antibacterial, and antiviral properties .

Supramolecular Chemistry

The compound plays a significant role in the study of crystal structures and supramolecular architectures. It forms the basis for synthesizing novel salts with diverse hydrogen bonding motifs, which are essential for understanding molecular self-assembly processes . This knowledge is fundamental in designing new materials with specific properties.

Nanotechnology

In nanotechnology, 2,6-Diaminopyrimidine-4-carboxylic acid can be used to create nanocatalysts. These catalysts are employed in various chemical reactions to enhance efficiency and selectivity, leading to more sustainable and green chemistry practices .

Polymer Synthesis

This compound is also involved in polymer synthesis. It can act as a monomer or a cross-linking agent due to its reactive functional groups, contributing to the development of new polymeric materials with potential industrial applications .

Agricultural Research

While direct references to its use in agriculture are not readily available, the chemical properties of 2,6-Diaminopyrimidine-4-carboxylic acid suggest it could be used in the synthesis of agrochemicals. Its derivatives may serve as building blocks for compounds with herbicidal or pesticidal activities .

Environmental Studies

The compound’s derivatives could be used in environmental studies, particularly in the analysis of natural organic molecules and their reactivity. Carboxyl groups, such as those found in 2,6-Diaminopyrimidine-4-carboxylic acid , play a major role in the structural environments of organic molecules in terrestrial systems .

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation .

作用机制

Target of Action

2,6-Diaminopyrimidine-4-carboxylic acid is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of pyrimidines involves the suppression of the cyclooxygenase (COX) enzymes .

Mode of Action

COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . The beneficial effects of pyrimidines are credited to the deficiency of these eicosanoids .

Biochemical Pathways

The biochemical pathways affected by 2,6-Diaminopyrimidine-4-carboxylic acid are related to the production of eicosanoids. By inhibiting COX enzymes, the compound reduces the production of thromboxanes, prostaglandins, and prostacyclins .

Result of Action

The molecular and cellular effects of 2,6-Diaminopyrimidine-4-carboxylic acid’s action are related to its anti-inflammatory properties. By inhibiting the production of eicosanoids, the compound can reduce inflammation and provide relief from related symptoms .

属性

IUPAC Name |

2,6-diaminopyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUOGOIRZGRDPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937013 |

Source

|

| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diaminopyrimidine-4-carboxylic acid | |

CAS RN |

16490-14-5 |

Source

|

| Record name | NSC46805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。